(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide (3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 127944-49-4
VCID: VC0154084
InChI: InChI=1S/C35H51N7O9/c1-3-41-19-30(51-35(41)49)31(45)25(13-21-7-5-4-6-8-21)38-33(47)27(15-23-16-36-20-37-23)39-32(46)26(14-22-9-11-24(50-2)12-10-22)40-34(48)42-17-28(43)29(44)18-42/h9-12,16,20-21,25-31,43-45H,3-8,13-15,17-19H2,1-2H3,(H,36,37)(H,38,47)(H,39,46)(H,40,48)/t25-,26-,27-,28-,29+,30-,31+/m0/s1
SMILES: CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)N5CC(C(C5)O)O)O
Molecular Formula: C35H51N7O9
Molecular Weight: 713.833

(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide

CAS No.: 127944-49-4

Cat. No.: VC0154084

Molecular Formula: C35H51N7O9

Molecular Weight: 713.833

* For research use only. Not for human or veterinary use.

(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide - 127944-49-4

Specification

CAS No. 127944-49-4
Molecular Formula C35H51N7O9
Molecular Weight 713.833
IUPAC Name (3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide
Standard InChI InChI=1S/C35H51N7O9/c1-3-41-19-30(51-35(41)49)31(45)25(13-21-7-5-4-6-8-21)38-33(47)27(15-23-16-36-20-37-23)39-32(46)26(14-22-9-11-24(50-2)12-10-22)40-34(48)42-17-28(43)29(44)18-42/h9-12,16,20-21,25-31,43-45H,3-8,13-15,17-19H2,1-2H3,(H,36,37)(H,38,47)(H,39,46)(H,40,48)/t25-,26-,27-,28-,29+,30-,31+/m0/s1
Standard InChI Key QDIKJNAKIBUDPQ-XJHZBCOISA-N
SMILES CCN1CC(OC1=O)C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)N5CC(C(C5)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator